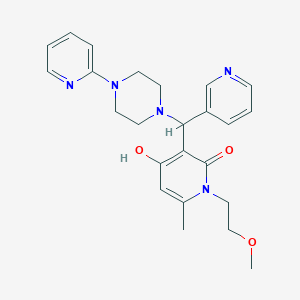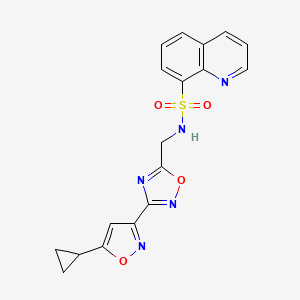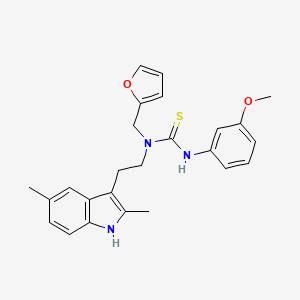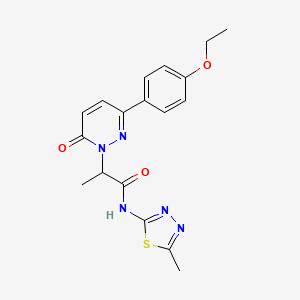
4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(pyridin-3-yl)methyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(pyridin-3-yl)methyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C24H29N5O3 and its molecular weight is 435.528. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Discovery of G Protein-Biased Dopaminergics
The compound is involved in the synthesis and pharmacological characterization of dopaminergic ligands, showing promise in neuropsychiatric disorder treatments. Researchers have explored derivatives structurally related to this compound, demonstrating their utility in designing G protein-biased partial agonists. These compounds show a preference for activating G proteins over recruiting β-arrestin, indicating potential antipsychotic activity and contributing to understanding the structure-function selectivity relationships at dopamine D2 receptors (Möller et al., 2017).
Crystal Structure Analysis
The compound's derivatives have been analyzed for their crystal structures, providing insights into their chemical and physical properties. Studies on structurally related compounds, such as adoprazine derivatives, have revealed significant hydrogen bonding and short contacts, which are crucial for understanding their molecular packing and stability (Ullah & Altaf, 2014).
Synthesis and Receptor Binding Assays
Synthesis processes and in vitro receptor binding assays of compounds structurally related to this chemical have been developed to explore their affinities towards dopamine receptors. These studies contribute to the drug discovery process, identifying potential therapeutic agents for neurological conditions (Guca, 2014).
Anticonvulsant and Antimicrobial Activity
Research into the anticonvulsant and antimicrobial activities of kojic acid derivatives structurally related to the compound has shown promising results. These studies are essential for the development of new medications with potential applications in treating epilepsy and bacterial infections (Aytemir, Septioğlu, & Çalış, 2010).
Novel HIV-1 Reverse Transcriptase Inhibitors
The compound has been involved in the discovery and synthesis of new classes of non-nucleoside HIV-1 reverse transcriptase inhibitors, showcasing its role in the ongoing fight against HIV/AIDS. The research focuses on the structural modification of the compound to enhance its potency and selectivity as an antiviral agent (Romero et al., 1994).
Propiedades
IUPAC Name |
4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-[pyridin-3-yl-(4-pyridin-2-ylpiperazin-1-yl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3/c1-18-16-20(30)22(24(31)29(18)14-15-32-2)23(19-6-5-8-25-17-19)28-12-10-27(11-13-28)21-7-3-4-9-26-21/h3-9,16-17,23,30H,10-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDSKEYMJOVHTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(C2=CN=CC=C2)N3CCN(CC3)C4=CC=CC=N4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chloro-2-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2363271.png)

methanone](/img/structure/B2363274.png)



![3-((2,5-dimethylphenyl)sulfonyl)-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2363278.png)


![{2-[(4-Phenylpiperazin-1-yl)methyl]phenyl}methanamine](/img/structure/B2363285.png)
![N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B2363286.png)
![Tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2363289.png)